molecular formula C10H10F3NO3 B15308196 Ethyl 3-amino-4-(trifluoromethoxy)benzoate

Ethyl 3-amino-4-(trifluoromethoxy)benzoate

Cat. No.: B15308196
M. Wt: 249.19 g/mol
InChI Key: ZUTQVUILLGAQLS-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C10H10F3NO3 It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the trifluoromethoxy group is substituted at the para position relative to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(trifluoromethoxy)benzoate typically involves the following steps:

    Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Trifluoromethoxylation: The trifluoromethoxy group is introduced using a suitable trifluoromethylating agent under specific reaction conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzoates with different functional groups.

Scientific Research Applications

Ethyl 3-amino-4-(trifluoromethoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic pockets in enzymes and receptors. The amino group can form hydrogen bonds with active site residues, modulating the activity of the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-3-(trifluoromethoxy)benzoate
  • Methyl 4-amino-3-(trifluoromethoxy)benzoate
  • 2-Amino-3-(trifluoromethoxy)benzoic acid

Uniqueness

Ethyl 3-amino-4-(trifluoromethoxy)benzoate is unique due to the specific positioning of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to its isomers and analogs. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

ethyl 3-amino-4-(trifluoromethoxy)benzoate

InChI

InChI=1S/C10H10F3NO3/c1-2-16-9(15)6-3-4-8(7(14)5-6)17-10(11,12)13/h3-5H,2,14H2,1H3

InChI Key

ZUTQVUILLGAQLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC(F)(F)F)N

Origin of Product

United States

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